The compound is cataloged under the CAS number 399001-94-6 and is available for research purposes from various chemical suppliers, indicating its relevance in scientific studies. The presence of bromine in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide typically involves several steps that may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide can be described as follows:
The structural representation can be depicted using SMILES notation: Brc1cccc(c1)NC(=S)N1CC2CC(C1)c1n(C2)c(=O)ccc1
, which provides insight into connectivity and stereochemistry.
N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide may participate in various chemical reactions:
Further studies are necessary to elucidate its precise mechanisms at the molecular level.
The physical and chemical properties of N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide include:
Properties such as melting point, boiling point, and spectral data (NMR, IR) would provide additional insights into its characteristics but are not detailed in the current sources.
N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2